molecular formula C11H12O3 B6162867 (1s,3s)-3-hydroxy-3-phenylcyclobutane-1-carboxylic acid CAS No. 1812175-28-2

(1s,3s)-3-hydroxy-3-phenylcyclobutane-1-carboxylic acid

Cat. No. B6162867
CAS RN: 1812175-28-2
M. Wt: 192.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1s,3s)-3-hydroxy-3-phenylcyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1612885-87-6 . It has a molecular weight of 192.21 . It is available in powder form .


Molecular Structure Analysis

The compound has a complex structure with a cyclobutane ring, a phenyl group, a carboxylic acid group, and a hydroxy group . The absolute configuration of the molecule can be determined using the Cahn-Ingold-Prelog (CIP) rules .


Physical And Chemical Properties Analysis

“(1s,3s)-3-hydroxy-3-phenylcyclobutane-1-carboxylic acid” is a powder at room temperature . The compound is stored at a temperature of 4°C . It has a molecular weight of 192.21 .

Safety and Hazards

The compound should be handled with care to avoid contact with skin and eyes. It should be stored at a temperature of 4°C . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Future Directions

The potential use of “(1s,3s)-3-hydroxy-3-phenylcyclobutane-1-carboxylic acid” and similar compounds in the treatment of diseases such as hepatocellular carcinoma (HCC) is an exciting area of research . Further studies are needed to fully understand the mechanism of action of these compounds and to assess their safety and efficacy in clinical settings.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1s,3s)-3-hydroxy-3-phenylcyclobutane-1-carboxylic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "Benzene", "Ethyl acetoacetate", "Sodium ethoxide", "Bromocyclobutane", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water", "Diethyl ether", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: Synthesis of ethyl 3-phenyl-3-hydroxycyclobutane-1-carboxylate", "Benzene is reacted with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 3-phenyl-3-oxocyclobutane-1-carboxylate.", "The resulting compound is then reduced with sodium borohydride to yield ethyl 3-phenyl-3-hydroxycyclobutane-1-carboxylate.", "Step 2: Synthesis of (1s,3s)-3-hydroxy-3-phenylcyclobutane-1-carboxylic acid", "Ethyl 3-phenyl-3-hydroxycyclobutane-1-carboxylate is hydrolyzed with hydrochloric acid to form the corresponding carboxylic acid.", "The carboxylic acid is then treated with sodium hydroxide to form the sodium salt.", "The sodium salt is acidified with hydrochloric acid to yield (1s,3s)-3-hydroxy-3-phenylcyclobutane-1-carboxylic acid.", "The final product is purified by recrystallization from methanol and acetic acid." ] }

CAS RN

1812175-28-2

Product Name

(1s,3s)-3-hydroxy-3-phenylcyclobutane-1-carboxylic acid

Molecular Formula

C11H12O3

Molecular Weight

192.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.